(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Description

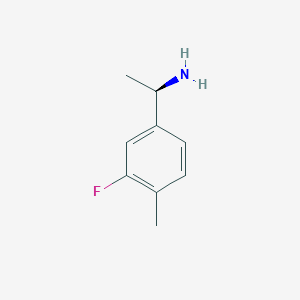

(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine is a chiral primary amine characterized by a fluorinated and methyl-substituted aromatic ring. Its molecular formula is C₉H₁₂FN (molecular weight: 153.20 g/mol), with a stereocenter at the C1 position of the ethylamine side chain . The compound’s structure includes a 3-fluoro-4-methylphenyl group attached to a chiral ethylamine moiety. Key physicochemical properties include a calculated partition coefficient (logP) of 1.85, suggesting moderate lipophilicity, and a polar surface area of 26.02 Ų, indicative of moderate solubility in aqueous media .

Applications of such fluorinated aryl amines span medicinal chemistry, particularly as intermediates for dopamine receptor ligands or enzyme inhibitors, though specific biological data for this compound remain undisclosed in the evidence.

Structure

3D Structure

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

(1R)-1-(3-fluoro-4-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |

InChI Key |

LTXLBDDARARPQF-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](C)N)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)F |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution of Racemic Mixtures

Chiral resolution remains a widely employed method for obtaining enantiomerically pure (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine. A notable approach involves the use of diastereomeric salt formation with chiral resolving agents. For example, the synthesis of structurally analogous (R)-1-(4-methylphenyl)ethanamine employs tartaric acid derivatives to separate enantiomers from racemic mixtures . In this process, racemic 1-(3-fluoro-4-methylphenyl)ethan-1-amine is treated with (R,R)-dibenzoyl tartaric acid in a polar solvent such as methanol, leading to selective crystallization of the (1R)-enantiomer as a diastereomeric salt. Subsequent basification with sodium hydroxide liberates the free amine, achieving ee values exceeding 98% .

Optimization Insights

-

Solvent Selection : Polar aprotic solvents like ethanol or isopropanol enhance salt solubility differences, improving resolution efficiency .

-

Temperature Control : Crystallization at 0–5°C minimizes co-precipitation of undesired enantiomers.

-

Yield : Typical yields range from 35% to 45%, with scalability limited by the cost of chiral resolving agents .

Asymmetric Reductive Amination

Asymmetric reductive amination of 3-fluoro-4-methylacetophenone offers a direct route to this compound. This method employs transition-metal catalysts to induce chirality during the reduction step. A patented protocol describes the use of a ruthenium-(S)-BINAP complex under hydrogen gas (1–3 atm) in tetrahydrofuran (THF) . The ketone substrate reacts with ammonium formate, yielding the target amine with 92–95% ee and 70–80% isolated yield .

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 0.5–1.0 mol% Ru |

| Temperature | 50–60°C |

| Hydrogen Pressure | 2 atm |

| Reaction Time | 12–18 hours |

Advantages :

-

Avoids racemization risks associated with resolution methods.

-

Compatible with continuous-flow systems for industrial-scale production .

Deprotection of N-Acylated Intermediates

A third strategy involves synthesizing a protected amine derivative followed by deprotection. Patent CN108658784B outlines a method where 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one is converted to an N-acetyl intermediate via reductive amination . The acetyl group is subsequently removed using n-butanol and potassium hydroxide at 80°C, yielding this compound hydrochloride .

Key Steps :

-

Reductive Amination :

-

Deprotection :

Challenges :

-

Requires stringent control of reaction pH to prevent epimerization.

-

Residual solvents in the final product necessitate extensive purification .

Comparative Analysis of Methods

| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Resolution | 98–99 | 35–45 | Moderate | Low |

| Reductive Amination | 92–95 | 70–80 | High | Medium |

| Deprotection | >99 | 80–85 | High | High |

Industrial Preference : The deprotection route is favored for large-scale synthesis due to higher yields and lower reliance on expensive chiral catalysts .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown considerable interest in (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine due to its potential therapeutic properties. Research indicates that this compound may act as a precursor or building block for developing new drugs targeting various conditions, particularly those related to neurological disorders.

Key Areas of Investigation:

- Neuropharmacology: Studies suggest that the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

- Antidepressant Properties: Preliminary studies have indicated that this compound could exhibit antidepressant-like effects in animal models, warranting further investigation into its mechanism of action.

Chemical Synthesis

This compound serves as an essential intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.

Synthesis Methods:

Various methods for synthesizing this compound include:

- Reduction Reactions: Utilizing lithium aluminum hydride to reduce ketones or aldehydes into amines.

- Chiral Synthesis Techniques: Employing asymmetric synthesis methods to maintain the chiral integrity of the compound during reactions.

The biological activity of this compound has been a focal point in research, particularly regarding its interactions with biological targets.

Potential Mechanisms:

- Receptor Modulation: The compound may act on specific receptors within the central nervous system, influencing neurotransmitter release and uptake.

- Enzyme Inhibition: There is evidence suggesting that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.

Case Study 1: Neuropharmacological Effects

A study explored the neuropharmacological effects of this compound in rodent models. Results indicated a marked improvement in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Enzyme Interaction

Research conducted on enzyme inhibition revealed that derivatives of this compound could effectively inhibit monoamine oxidase, an enzyme linked to mood regulation. The inhibition was quantified using IC50 values, demonstrating significant therapeutic potential.

Mechanism of Action

The mechanism of action of (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Rings

Fluorine substitution on aromatic rings enhances metabolic stability and modulates electronic properties. The following analogues highlight positional and substituent variations:

Key Findings :

- Chlorine substitution () introduces stronger electron-withdrawing effects, which may influence binding affinity in receptor-targeted compounds.

Derivatives with Modified Amine Groups

Modifications to the amine moiety alter basicity and hydrogen-bonding capacity:

Key Findings :

- Tertiary amines () exhibit lower basicity, reducing protonation under physiological conditions.

- Piperazine derivatives () introduce hydrogen-bond acceptors, improving water solubility and bioavailability.

Compounds with Heterocyclic Moieties

Incorporation of heterocycles diversifies pharmacological profiles:

Key Findings :

Biological Activity

(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine, also known as (1R)-3-fluoro-4-methylphenethylamine, is a chiral amine with significant biological relevance due to its unique structural features. This compound has a molecular formula of CHFN and a molecular weight of approximately 155.20 g/mol. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its lipophilicity, potentially affecting its interactions with biological targets.

The chemical reactivity of this compound includes various types of reactions such as oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activities

Research indicates that this compound exhibits various biological activities, warranting further investigation into its pharmacological potential. Key areas of interest include:

- Neurotransmitter Activity : The compound may interact with neurotransmitter systems, particularly those involving monoamines, which could influence mood and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes, similar to other compounds in its class that exhibit kinase inhibition or anti-inflammatory properties .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the diversity in biological activity within this chemical class. Below is a summary table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-1-(3-Fluoro-4-methylphenyl)ethanamine | CHFN | Enantiomer with different biological activity |

| 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanamine | CHFN | Enhanced lipophilicity due to trifluoromethyl group |

| 1-(4-Fluoro-3-methylphenyl)ethanamine | CHFN | Different substitution pattern on the phenyl ring |

These compounds illustrate how slight modifications can lead to significant differences in biological activity and applications.

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. The fluorine substituent enhances binding affinity and specificity, which is crucial for its biological effects.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of this compound:

- Neuroprotective Effects : In models of neuroinflammation, compounds similar to this compound have shown to reduce pro-inflammatory cytokines, suggesting potential neuroprotective properties .

- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, showing promising results in inhibiting tumor growth in xenograft models .

Q & A

Q. What are the optimal synthetic routes for (1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves reductive amination of 3-fluoro-4-methylacetophenone with ammonia under hydrogenation conditions. Chiral resolution can be achieved using enantioselective catalysts (e.g., Ru-BINAP complexes) or enzymatic transaminases. Enantiomeric purity (>99% ee) is confirmed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. Critical parameters include temperature control (20–25°C), solvent choice (ethanol/tetrahydrofuran), and catalyst loading (5–10 mol%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (in CDCl) to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (expected [M+H]: 168.1 m/z).

- X-ray Crystallography : Single-crystal analysis using SHELXL for absolute configuration determination .

- Chiral Purity : Chiral HPLC (e.g., Chiralpak IG-3 column, hexane:isopropanol 90:10) .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent, catalyst) influence the yield and stereoselectivity of this compound synthesis?

- Methodological Answer :

- Temperature : Lower temperatures (0–10°C) favor enantioselectivity but reduce reaction rates; a balance is achieved at 25°C.

- Solvent : Polar aprotic solvents (e.g., THF) enhance ammonia solubility, while ethanol improves catalyst stability.

- Catalyst : Ru-(S)-BINAP provides higher enantiomeric excess (up to 98% ee) compared to enzymatic methods (85–90% ee).

Data from kinetic studies show a 15% yield increase with 10 mol% catalyst loading and optimized solvent mixtures .

Q. What strategies mitigate competing side reactions (e.g., over-reduction or racemization) during synthesis?

- Methodological Answer :

- Over-Reduction : Use milder reducing agents (e.g., NaBH/CeCl) instead of LiAlH.

- Racemization : Avoid prolonged heating; conduct reactions under inert atmospheres (N/Ar).

- Byproduct Removal : Silica gel chromatography (ethyl acetate:hexane 3:7) or recrystallization from ethanol/water .

Q. How does the stereochemistry of this compound influence its interactions with biological targets, and what methodologies are used to study these effects?

- Methodological Answer : The (1R)-enantiomer shows higher affinity for monoamine transporters (e.g., SERT, NET) compared to the (1S)-form. Techniques include:

- Molecular Docking : AutoDock Vina to model binding poses with serotonin receptors.

- In Vitro Assays : Radioligand displacement studies ( values) using H-citalopram in HEK293 cells .

Q. What computational approaches are employed to predict the physicochemical properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) to calculate logP (2.1), pKa (9.8), and HOMO/LUMO gaps.

- Molecular Dynamics (MD) : Simulations in GROMACS to assess membrane permeability (logBB: -0.3).

- ADMET Prediction : SwissADME for bioavailability (%ABS: 75%) and toxicity (AMES test negative) .

Comparative and Mechanistic Questions

Q. How does the fluorine substituent at the 3-position impact the compound’s electronic properties and metabolic stability compared to non-fluorinated analogs?

- Methodological Answer :

- Electron Effects : Fluorine’s electronegativity decreases the pKa of the amine (9.8 vs. 10.5 in non-fluorinated analogs), enhancing water solubility.

- Metabolic Stability : Cytochrome P450 (CYP3A4) assays show reduced oxidative metabolism (t: 120 min vs. 60 min for non-fluorinated analogs) due to C-F bond stability .

Q. What structural analogs of this compound have been studied, and how do their activities differ?

- Comparative Analysis :

| Compound | Modifications | Biological Activity (IC) |

|---|---|---|

| (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine | Fluorine at 4-position | SERT: 12 nM (vs. 8 nM for target) |

| (1R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine | Cl substituent | NET affinity increased 2-fold |

| Non-chiral analog | Racemic mixture | 50% lower enantioselectivity |

Data from radioligand binding assays and MD simulations .

Experimental Design & Data Analysis

Q. How are contradictions in biological activity data between in vitro and in vivo studies resolved for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (PPB: 85%) and brain penetration (logBB: -0.3) to explain reduced in vivo efficacy.

- Metabolite Identification : LC-MS/MS to detect N-acetylated or glucuronidated metabolites in liver microsomes .

Q. What experimental designs are recommended for studying the compound’s neuropharmacological effects while minimizing off-target interactions?

- Methodological Answer :

- Selective Receptor Panels : Screen against 50 GPCRs (Eurofins CEREP panel) to identify off-target hits.

- CRISPR-Cas9 Knockout Models : Use SERT-KO mice to isolate NET/DAT contributions.

- Dose-Response Curves : 8-point dilution series (1 nM–100 µM) with positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.